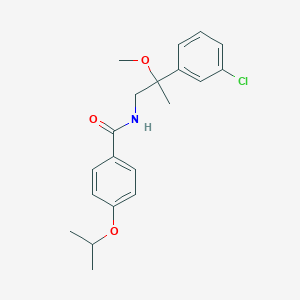

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides have a wide range of biological activities and are found in many pharmaceutical drugs .

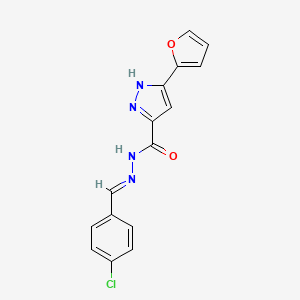

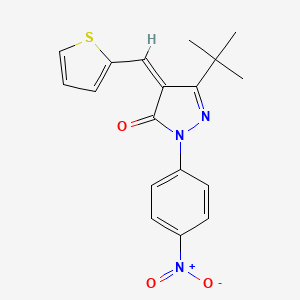

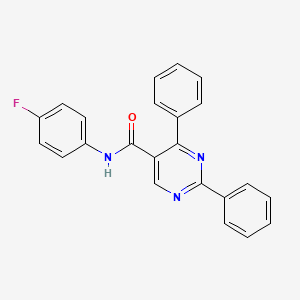

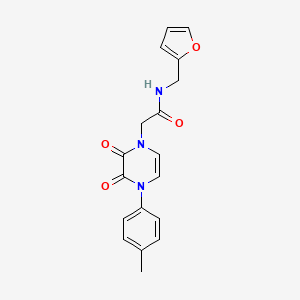

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring attached to a carboxamide group, with various substituents on the benzene ring and the amide nitrogen. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions on the benzene ring, or reactions involving the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications

Environmental Persistence and Toxicity

Chlorophenols in the Environment : Studies on chlorophenols, which share a structural motif with the chlorophenyl group in N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide, highlight their occurrence in various environmental matrices due to their use in industrial applications. These compounds are known for their moderate to high persistence and potential for bioaccumulation, raising concerns about their environmental impact and toxicity to aquatic life (Krijgsheld & Gen, 1986).

Antimicrobial Compounds and By-Products : The occurrence and environmental fate of antimicrobial compounds such as triclosan, which shares functional similarities with the compound of interest, have been extensively reviewed. These studies shed light on the environmental detection, degradation pathways, and the generation of potentially more toxic by-products. The findings underscore the need for evaluating the ecological risks posed by such compounds and their metabolites (Bedoux et al., 2012).

Pharmacological and Tissue Engineering Applications

- Conducting Polymers in Wound Care : Research into conducting polymers, potentially relevant to derivatives of isopropoxybenzamide, has demonstrated promising applications in wound care and skin tissue engineering. These polymers can facilitate electrical stimulation for accelerated wound healing and offer platforms for controlled drug delivery, showcasing the potential for incorporating similar compounds into biomedical technologies (Talikowska et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .

Result of Action

Similar compounds have been known to induce various molecular and cellular effects

Action Environment

The action, efficacy, and stability of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-isopropoxybenzamide can be influenced by various environmental factors. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body

Safety and Hazards

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO3/c1-14(2)25-18-10-8-15(9-11-18)19(23)22-13-20(3,24-4)16-6-5-7-17(21)12-16/h5-12,14H,13H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVAWIGGBDJUHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)

![4-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2389096.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2389101.png)

![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)

![Methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2389116.png)

![4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2389117.png)